molecular formula C19H26N2O3 B13645056 Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate

Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B13645056
M. Wt: 330.4 g/mol
InChI Key: MMBTYHLAANACEW-UHFFFAOYSA-N
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Description

Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar multi-step synthetic routes are employed, with optimization for large-scale production. This may include the use of automated synthesis equipment and continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate is unique due to its specific combination of functional groups and core structure. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-10-9-17(22)15-12-20(13-16(15)21)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3

InChI Key

MMBTYHLAANACEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2C1CN(C2)CC3=CC=CC=C3

Origin of Product

United States

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